![molecular formula C18H17Cl2FN2O3S B3535835 1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B3535835.png)
1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide
Overview
Description
1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide, commonly known as DFP-10825, is a novel chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFP-10825 belongs to a class of compounds known as piperidinecarboxamides, which have demonstrated a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Scientific Research Applications
DFP-10825 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment, where DFP-10825 has demonstrated significant antitumor activity in preclinical studies. Additionally, DFP-10825 has shown promise as an antiviral agent, particularly against the hepatitis C virus. Other areas of research include the potential use of DFP-10825 in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of DFP-10825 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. Specifically, DFP-10825 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cell differentiation. By inhibiting HDAC activity, DFP-10825 may prevent the growth and spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, DFP-10825 has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. Inflammatory cells, such as macrophages, have been shown to be inhibited by DFP-10825, leading to a reduction in inflammation. Additionally, DFP-10825 has been shown to have a positive effect on the immune system, enhancing the activity of certain immune cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DFP-10825 in lab experiments is its high potency and specificity. DFP-10825 has been shown to have a low toxicity profile, making it a safe and effective compound for use in preclinical studies. However, one of the limitations of DFP-10825 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on DFP-10825. One area of interest is in the development of new formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DFP-10825 and its potential therapeutic applications. Finally, clinical trials are needed to evaluate the safety and efficacy of DFP-10825 in humans, with the ultimate goal of developing a new treatment for cancer and other diseases.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-N-(2-fluorophenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN2O3S/c19-13-5-6-14(20)17(11-13)27(25,26)23-9-7-12(8-10-23)18(24)22-16-4-2-1-3-15(16)21/h1-6,11-12H,7-10H2,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEXEARHWZMERO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.